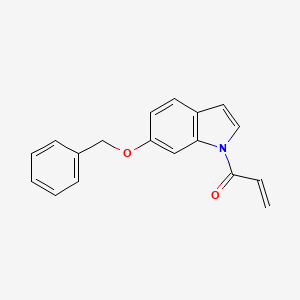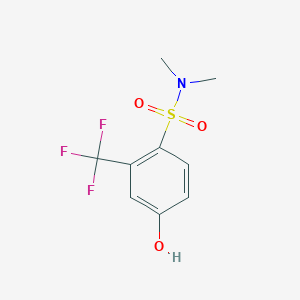
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide typically involves the introduction of the trifluoromethyl group onto a benzene ring, followed by the addition of the hydroxy and sulfonamide groups. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, which are optimized for high yield and efficiency. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine derivative .
Applications De Recherche Scientifique
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and sulfonamide groups can also contribute to the compound’s overall reactivity and interaction with biological molecules. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)quinoline: Another compound with a trifluoromethyl group and hydroxy group, but with a quinoline ring structure.
4-Hydroxy-2-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzene ring.
4-Hydroxy-N,N-dimethyl-benzenesulfonamide: Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness
The presence of the trifluoromethyl group in 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds that lack this group or have different ring structures .
Propriétés
Formule moléculaire |
C9H10F3NO3S |
|---|---|
Poids moléculaire |
269.24 g/mol |
Nom IUPAC |
4-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10F3NO3S/c1-13(2)17(15,16)8-4-3-6(14)5-7(8)9(10,11)12/h3-5,14H,1-2H3 |
Clé InChI |
LCDAEJLQIVGBJG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



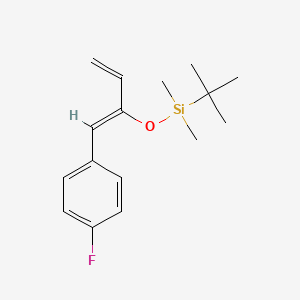
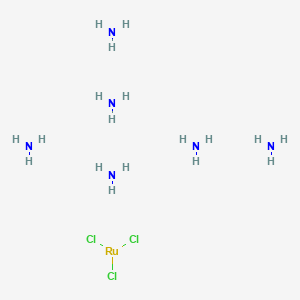
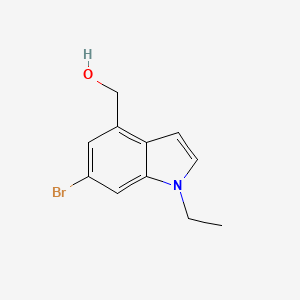

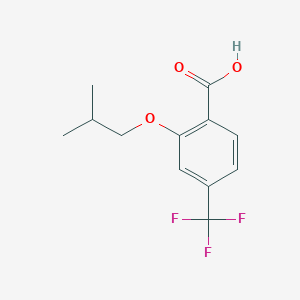
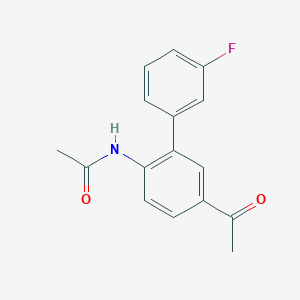
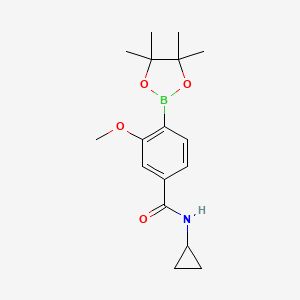
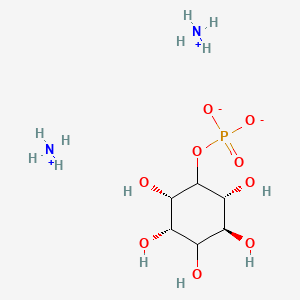
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
